![molecular formula C18H17N3O4S2 B4179631 N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B4179631.png)
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide
Vue d'ensemble
Description
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide, commonly known as MI-773, is a small molecule inhibitor that has been shown to have potential as an anti-cancer drug. MI-773 is a member of the p53-MDM2 inhibitor family, which targets the interaction between the tumor suppressor protein p53 and the oncogenic protein MDM2. The p53-MDM2 interaction is known to be dysregulated in many types of cancer, and inhibiting this interaction can lead to the reactivation of p53 and subsequent apoptosis of cancer cells.
Mécanisme D'action
MI-773 works by binding to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the MDM2-mediated degradation of p53, leading to the stabilization and activation of p53. Activated p53 can then induce apoptosis in cancer cells or promote cell cycle arrest and DNA repair.
Biochemical and physiological effects:
In addition to its anti-cancer effects, MI-773 has been shown to have other biochemical and physiological effects. For example, MI-773 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. MI-773 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MI-773 is that it has been shown to be effective in preclinical models of cancer, suggesting that it may have potential as a cancer therapeutic. However, one limitation is that MI-773 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on MI-773. One direction is to further investigate the anti-angiogenic and anti-inflammatory effects of MI-773, which may have implications for the treatment of other diseases beyond cancer. Another direction is to explore the potential of MI-773 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of MI-773 in clinical trials.
Applications De Recherche Scientifique
MI-773 has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. In vitro studies have shown that MI-773 can induce apoptosis in cancer cells that express wild-type p53, but not in cells that lack p53 or express mutant p53. In vivo studies have demonstrated that MI-773 can inhibit tumor growth in xenograft models of various types of cancer, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-13-11-17(20-25-13)21-27(23,24)16-9-7-14(8-10-16)19-18(22)12-26-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTPJBLUAHKPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(phenylsulfanyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4179557.png)
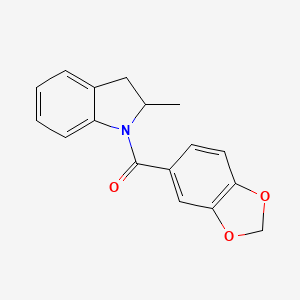
![2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4179581.png)
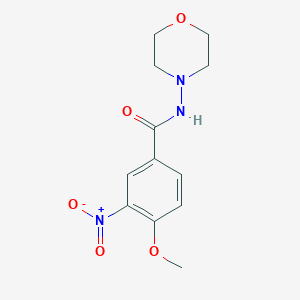
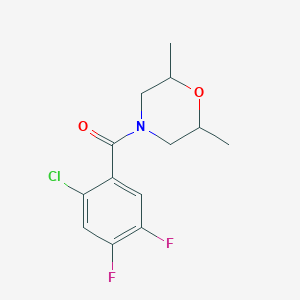

![4-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4179611.png)
![ethyl 2-[(2-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4179613.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179615.png)
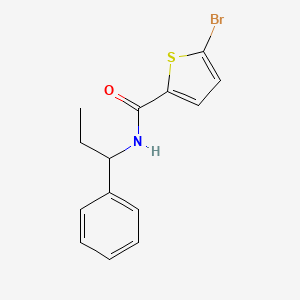
![3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4179621.png)
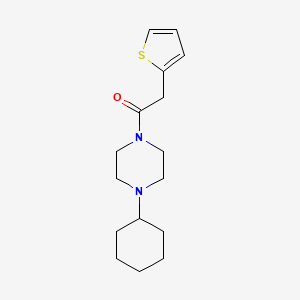
![1-{4-[4-(3,4,5-triethoxybenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4179651.png)
